2,4-Dichloro-7-fluoro-6-methoxyquinazoline
Overview
Description
2,4-Dichloro-7-fluoro-6-methoxyquinazoline is a chemical compound with the molecular formula C9H5Cl2FN2O and a molecular weight of 247.06 g/mol . It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloro-6-methoxyquinazoline and fluorinating agents.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-fluoro-6-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different biological activities and applications .
Scientific Research Applications
2,4-Dichloro-7-fluoro-6-methoxyquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer drugs.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and modulating cellular pathways. This inhibition can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methoxyquinazoline: Lacks the fluorine atom at the 7th position.
2,4-Dichloro-7-fluoroquinazoline: Lacks the methoxy group at the 6th position.
7-Fluoro-6-methoxyquinazoline: Lacks the chlorine atoms at the 2nd and 4th positions.
Uniqueness
2,4-Dichloro-7-fluoro-6-methoxyquinazoline is unique due to the presence of both chlorine and fluorine atoms, as well as the methoxy group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
2,4-dichloro-7-fluoro-6-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2O/c1-15-7-2-4-6(3-5(7)12)13-9(11)14-8(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHHZQMPTVSQOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268272 | |
Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101268272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-37-5 | |
Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864292-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101268272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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